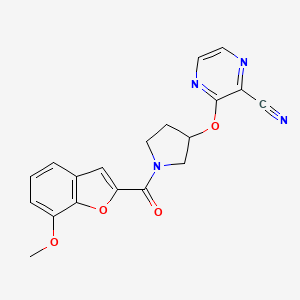
3-((1-(7-Methoxybenzofuran-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1-(7-Methoxybenzofuran-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features a combination of benzofuran, pyrrolidine, and pyrazine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(7-Methoxybenzofuran-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the benzofuran core, followed by the introduction of the pyrrolidine ring, and finally the attachment of the pyrazine-2-carbonitrile group. Key reactions in this synthesis may include:
Cyclization reactions: to form the benzofuran ring.
Nucleophilic substitution: to introduce the pyrrolidine moiety.
Coupling reactions: such as Suzuki-Miyaura coupling to attach the pyrazine-2-carbonitrile group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3-((1-(7-Methoxybenzofuran-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group on the benzofuran ring can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzofuran moiety can be reduced to an alcohol.
Substitution: The nitrile group in the pyrazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated benzofuran derivative, while reduction of the carbonyl group would produce an alcohol.
Applications De Recherche Scientifique
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its structural similarity to known bioactive compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Material Science: The compound’s unique structure may lend itself to the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-((1-(7-Methoxybenzofuran-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran derivatives: Compounds like 7-methoxybenzofuran share the benzofuran core and exhibit similar chemical reactivity.
Pyrrolidine derivatives: Compounds such as pyrrolidine-2-one have similar structural features and biological activities.
Pyrazine derivatives: Pyrazine-2-carbonitrile and its analogs are structurally related and may have comparable applications.
Uniqueness
The uniqueness of 3-((1-(7-Methoxybenzofuran-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile lies in its combination of three distinct moieties, each contributing to its overall chemical and biological properties. This makes it a valuable compound for exploring new chemical space and developing novel applications.
Propriétés
IUPAC Name |
3-[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4/c1-25-15-4-2-3-12-9-16(27-17(12)15)19(24)23-8-5-13(11-23)26-18-14(10-20)21-6-7-22-18/h2-4,6-7,9,13H,5,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPFEZWUWMLCKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(C3)OC4=NC=CN=C4C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2-[3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]phenyl]acetate](/img/structure/B2902007.png)
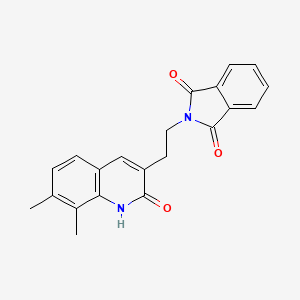
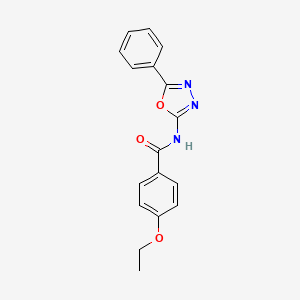

![4-chloro-N-[(1Z,3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(methoxyimino)prop-1-en-1-yl]aniline](/img/structure/B2902015.png)
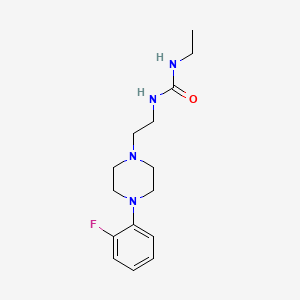
![2,6-difluoro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2902018.png)

![9-(3-chloro-4-methylphenyl)-1,7-dimethyl-1,3,5-trihydro-6H,7H,8H-1,3-diazaperh ydroino[1,2-h]purine-2,4-dione](/img/structure/B2902021.png)

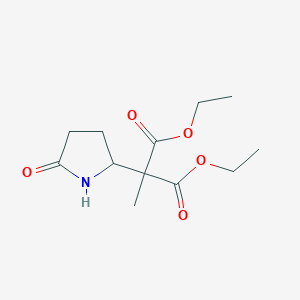
![2-(3-chlorophenyl)-1-[(4-methylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole](/img/structure/B2902024.png)
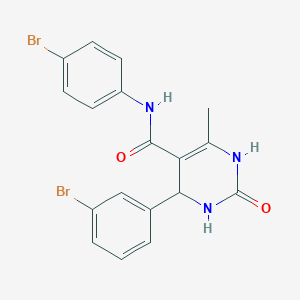
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2902028.png)
